Cas no 2247108-11-6 (4-azaspiro[2.5]octane-7-carboxylic acid hydrochloride)
![4-azaspiro[2.5]octane-7-carboxylic acid hydrochloride structure](https://www.kuujia.com/scimg/cas/2247108-11-6x500.png)
4-azaspiro[2.5]octane-7-carboxylic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 4-azaspiro[2.5]octane-7-carboxylic acid hydrochloride
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- Inchi: 1S/C8H13NO2.ClH/c10-7(11)6-1-4-9-8(5-6)2-3-8;/h6,9H,1-5H2,(H,10,11);1H
- InChI Key: PTOBFULFNWTAJP-UHFFFAOYSA-N
- SMILES: C(C1CCNC2(CC2)C1)(=O)O.Cl
4-azaspiro[2.5]octane-7-carboxylic acid hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM559125-1g |
4-Azaspiro[2.5]octane-7-carboxylic acid hydrochloride |
2247108-11-6 | 95%+ | 1g |
$1637 | 2024-07-28 | |
Enamine | EN300-6490023-0.25g |
4-azaspiro[2.5]octane-7-carboxylic acid hydrochloride |
2247108-11-6 | 95.0% | 0.25g |
$503.0 | 2025-03-15 | |
Enamine | EN300-6490023-0.1g |
4-azaspiro[2.5]octane-7-carboxylic acid hydrochloride |
2247108-11-6 | 95.0% | 0.1g |
$352.0 | 2025-03-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1218671-1g |
4-Azaspiro[2.5]octane-7-carboxylic acid hydrochloride |
2247108-11-6 | 98% | 1g |
¥14895 | 2023-03-11 | |
Enamine | EN300-6490023-10.0g |
4-azaspiro[2.5]octane-7-carboxylic acid hydrochloride |
2247108-11-6 | 95.0% | 10.0g |
$4360.0 | 2025-03-15 | |
Enamine | EN300-6490023-0.05g |
4-azaspiro[2.5]octane-7-carboxylic acid hydrochloride |
2247108-11-6 | 95.0% | 0.05g |
$235.0 | 2025-03-15 | |
Enamine | EN300-6490023-5.0g |
4-azaspiro[2.5]octane-7-carboxylic acid hydrochloride |
2247108-11-6 | 95.0% | 5.0g |
$2940.0 | 2025-03-15 | |
Aaron | AR028UP6-250mg |
4-azaspiro[2.5]octane-7-carboxylicacidhydrochloride |
2247108-11-6 | 95% | 250mg |
$717.00 | 2025-02-17 | |
Aaron | AR028UP6-100mg |
4-azaspiro[2.5]octane-7-carboxylicacidhydrochloride |
2247108-11-6 | 95% | 100mg |
$509.00 | 2025-02-17 | |
1PlusChem | 1P028UGU-10g |
4-azaspiro[2.5]octane-7-carboxylicacidhydrochloride |
2247108-11-6 | 95% | 10g |
$5451.00 | 2024-05-25 |
4-azaspiro[2.5]octane-7-carboxylic acid hydrochloride Related Literature
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Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935
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Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
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M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
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5. Yolk/shell nanoparticles: new platforms for nanoreactors, drug delivery and lithium-ion batteriesJian Liu,Shi Zhang Qiao,Jun Song Chen,Xiong Wen (David) Lou,Xianran Xing,Gao Qing (Max) Lu Chem. Commun., 2011,47, 12578-12591
Additional information on 4-azaspiro[2.5]octane-7-carboxylic acid hydrochloride
Research Briefing on 4-azaspiro[2.5]octane-7-carboxylic acid hydrochloride (CAS: 2247108-11-6)
4-azaspiro[2.5]octane-7-carboxylic acid hydrochloride (CAS: 2247108-11-6) is a novel spirocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have highlighted its role as a versatile building block in the synthesis of bioactive molecules, particularly in the development of central nervous system (CNS) targeting agents and enzyme inhibitors. This briefing provides an overview of the latest research advancements related to this compound, focusing on its synthetic routes, pharmacological properties, and emerging applications in drug discovery.
The structural motif of 4-azaspiro[2.5]octane-7-carboxylic acid hydrochloride features a spirocyclic scaffold, which is increasingly recognized for its ability to enhance molecular rigidity and improve binding affinity to biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of this compound via a [3+2] cycloaddition reaction, achieving high yields and enantiomeric purity. The study further explored its utility as a precursor for the development of gamma-aminobutyric acid (GABA) receptor modulators, showcasing its potential in treating neurological disorders such as epilepsy and anxiety.
In addition to its synthetic versatility, 4-azaspiro[2.5]octane-7-carboxylic acid hydrochloride has shown promising pharmacological properties. Recent in vitro and in vivo studies have revealed its ability to cross the blood-brain barrier (BBB) efficiently, a critical attribute for CNS-targeting therapeutics. Researchers have also investigated its role as a key intermediate in the synthesis of histone deacetylase (HDAC) inhibitors, which are being explored for their anti-cancer and neuroprotective effects. A 2024 preprint on bioRxiv reported that derivatives of this compound exhibited potent HDAC6 inhibitory activity, with IC50 values in the nanomolar range.
Despite these advancements, challenges remain in optimizing the pharmacokinetic and safety profiles of 4-azaspiro[2.5]octane-7-carboxylic acid hydrochloride derivatives. Current research efforts are focused on structure-activity relationship (SAR) studies to identify modifications that enhance selectivity and reduce off-target effects. Collaborative initiatives between academic institutions and pharmaceutical companies are underway to accelerate the translation of these findings into clinical candidates. The compound's growing prominence in drug discovery underscores its potential to address unmet medical needs in CNS disorders and oncology.
In conclusion, 4-azaspiro[2.5]octane-7-carboxylic acid hydrochloride represents a promising scaffold in medicinal chemistry, with recent studies highlighting its synthetic accessibility and diverse therapeutic applications. Ongoing research aims to further elucidate its mechanistic underpinnings and expand its utility in targeted drug design. As the field progresses, this compound is poised to play a pivotal role in the development of next-generation therapeutics.
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